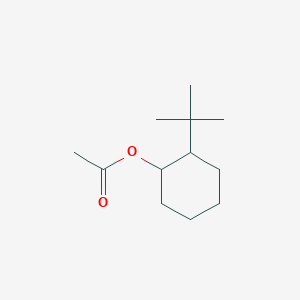

2-tert-Butylcyclohexyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINOAUDUYKVGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036105 | |

| Record name | 2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-41-5, 20298-69-5 | |

| Record name | Verdox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-tert-Butylcyclohexyl acetate CAS number 88-41-5 properties

An In-depth Technical Guide to 2-tert-Butylcyclohexyl Acetate (B1210297) (CAS 88-41-5)

Introduction

2-tert-Butylcyclohexyl acetate (CAS 88-41-5), commercially known as Verdox or OTBCHA, is an organic ester recognized for its characteristic fresh, fruity, and woody aroma.[1][2] This colorless liquid is a valued ingredient in the fragrance and flavor industries, utilized in perfumes, personal care products, and household cleaners.[1][2][3] Beyond its sensory applications, its chemical stability and solvent properties make it a subject of interest in industrial synthesis and research and development, including as a potential excipient in pharmaceutical formulations.[1][] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its toxicological profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound have been determined through various analytical methods. The quantitative data are summarized in the tables below for ease of reference.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 88-41-5 | [3][5] |

| IUPAC Name | (2-tert-butylcyclohexyl) acetate | [][5] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][5] |

| SMILES | CC(=O)OC1CCCCC1C(C)(C)C | [][5] |

| InChIKey | FINOAUDUYKVGDS-UHFFFAOYSA-N | [][5] |

| Synonyms | o-tert-Butylcyclohexyl acetate, Verdox, Grumex, OTBCHA | [1][5] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 198.30 g/mol | [1][5] |

| Appearance | Colorless liquid | [3] |

| Density | 0.93 - 0.941 g/cm³ | [3][] |

| Boiling Point | 220 - 222.2 °C | [3][] |

| Flash Point | 87 - 90.8 °C | [2][6] |

| Refractive Index | n20/D 1.450 - 1.455 | [3] |

| Water Solubility | 7.462 mg/L @ 25 °C (estimated) | [] |

| Purity | >95% (GC) | [] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| GC-MS (EI) | Top 5 Peaks (m/z, Relative Intensity %): 57 (99.99), 82 (78.80), 43 (62.48), 67 (40.44), 41 (31.22) | [2][5] |

| Kovats RI | 1281.6, 1305.5 (Standard non-polar column) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Multi-step Synthesis from Phenol

A common industrial synthesis involves a three-step process starting from phenol.[7]

Step 1: Friedel-Crafts Alkylation to produce o-tert-butylphenol

-

Apparatus: A three-necked flask equipped with a thermometer, electric stirrer, gas inlet tube, and drying tube.

-

Reagents: Phenol (110-120g), concentrated H₂SO₄ (2-3g), anhydrous AlCl₃ (6-10g), isobutene gas.

-

Procedure:

-

Charge the flask with phenol, sulfuric acid, and aluminum trichloride.

-

Heat the mixture to 50 °C while stirring vigorously.

-

Introduce isobutene gas into the mixture. Monitor the reaction by weight gain; stop the gas flow when the mass has increased by 60-70g.

-

Increase the temperature to 80 °C and continue stirring for 2 hours.

-

After cooling, wash the reactant mixture twice with 230ml of hot water.

-

Remove residual water using a water jet pump (vacuum).

-

Purify the crude product by vacuum distillation, followed by recrystallization from 240ml of petroleum ether, freezing, filtration, and drying to yield o-tert-butylphenol.[7]

-

Step 2: Catalytic Hydrogenation to produce o-tert-butylcyclohexanol

-

Apparatus: A 500ml autoclave.

-

Reagents: o-tert-butylphenol (95-105g), dehydrated ethanol (B145695) (110ml), Raney Nickel catalyst (15-25g).

-

Procedure:

-

Dissolve o-tert-butylphenol in ethanol and place it in the autoclave with the Raney Nickel catalyst.

-

Pressurize the autoclave with hydrogen gas to 55-60 kg/cm ².

-

Heat the reaction to 145-150 °C for 3.5 hours.

-

Cool the reaction to room temperature, remove the product mixture, and filter off the catalyst.

-

Recover ethanol and purify the resulting o-tert-butylcyclohexanol by vacuum distillation.[7] A nickel-iron catalyst mixture can also be used, which has been shown to produce a high cis-isomer ratio of up to 95:5.[8]

-

Step 3: Esterification to produce this compound

-

Apparatus: Flask with a reflux condenser and heating mantle.

-

Reagents: o-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), acetic anhydride (B1165640) (205-215g).

-

Procedure:

-

Combine o-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in the flask.

-

Heat the mixture to reflux at 145-150 °C for 5 hours.

-

After cooling, wash the product successively with water, 2% NaOH solution, and saturated brine.

-

Purify the final product, this compound, by vacuum fractionation.[7]

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity and confirming the identity of this compound.[2]

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC System:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

-

MS System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, including the molecular ion peak and key fragment ions (m/z 57, 82, 43, 67, 41), serves as a molecular fingerprint.[2][5] Purity is determined by calculating the peak area percentage.

Visualizations: Workflows and Pathways

Synthesis Workflow

The multi-step synthesis from raw materials to the final product can be visualized as a clear workflow.

Caption: A diagram illustrating the three-step industrial synthesis process.

Isomer Relationship

The hydrogenation of o-tert-butylphenol produces both cis and trans isomers of 2-tert-butylcyclohexanol, which subsequently yield the corresponding acetate isomers.

Caption: The relationship between the precursor, intermediate alcohols, and final acetate isomers.

Conceptual Metabolic Signaling Pathway

While no signaling pathways are directly attributed to this compound, upon hydrolysis, the resulting acetate molecule can enter well-established metabolic signaling pathways. This conceptual diagram illustrates the potential fate of acetate in a cellular context.

Caption: Potential metabolic fates of acetate via acetyl-CoA and G-protein signaling.[9]

Applications in Research and Drug Development

This compound serves multiple roles in scientific and industrial settings:

-

Fragrance and Flavor Industry: It is a primary component in creating fruity and floral scents for perfumes, cosmetics, soaps, and detergents.[1][3]

-

Chemical Synthesis: Its stability makes it a useful intermediate in the synthesis of other specialty chemicals and novel aroma molecules.[1]

-

Solvent Applications: It can be used as a solvent in coatings and adhesives, where its low volatility is advantageous.[3]

-

Reference Standard: In analytical chemistry, it is used as a reference standard for the identification and quantification of related compounds in complex mixtures.[3]

-

Drug Development: While not an active pharmaceutical ingredient, its properties are being explored for use as a pharmaceutical excipient or in drug delivery systems, where its solvent and sensory properties could be beneficial.[]

Safety and Toxicology

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).

-

GHS Classification: The compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[6][10] Some safety data sheets also indicate it may be harmful if swallowed and cause mild skin irritation.[11]

-

Toxicity Profile:

-

Genotoxicity: Target data show that the compound is not genotoxic.[12]

-

Repeated Dose and Reproductive Toxicity: The calculated Margin of Exposure (MOE) is greater than 100 for these endpoints, indicating low concern.[12]

-

Skin Sensitization: There are no safety concerns for skin sensitization under the current declared levels of use.[12]

-

Photoirritation/Photoallergenicity: Based on UV/Vis spectra, it is not expected to be photoirritating or photoallergenic.[12]

-

Respiratory Toxicity: Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[12]

-

-

Handling and Storage:

-

Precautions: Handle in well-ventilated areas, avoiding contact with skin and eyes. Use personal protective equipment such as gloves and goggles.[1][13] Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials like strong acids, alkalis, or oxidizing agents.[1][6]

-

References

- 1. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 2. This compound|CAS 88-41-5 [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. This compound | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 7. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 8. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. eternis.com [eternis.com]

- 11. image.makewebeasy.net [image.makewebeasy.net]

- 12. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 88-41-5 [pubmed.ncbi.nlm.nih.gov]

- 13. rbnainfo.com [rbnainfo.com]

A Technical Guide to 2-tert-Butylcyclohexyl Acetate: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 2-tert-Butylcyclohexyl acetate (B1210297), a compound of interest in various chemical and fragrance industries. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference and comparison.

Quantitative Molecular Data

The essential molecular characteristics of 2-tert-Butylcyclohexyl acetate are summarized below. This data is fundamental for experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][4] |

| Molecular Weight | 198.30 g/mol | [1][2][4] |

| Elemental Composition | ||

| Carbon (C) | 12 | |

| Hydrogen (H) | 22 | |

| Oxygen (O) | 2 |

Note: The molecular weight is a calculated value based on the isotopic composition of the constituent elements.

Logical Relationship of Molecular Properties

The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The following diagram illustrates this straightforward dependency.

Caption: Relationship between compound name, formula, and molecular weight.

This guide serves as a fundamental resource for professionals requiring accurate and readily accessible data on this compound. No experimental protocols are detailed as the requested information pertains to fundamental molecular properties.

References

Fischer esterification mechanism for 2-tert-Butylcyclohexyl acetate

An In-Depth Technical Guide to the Fischer Esterification of 2-tert-Butylcyclohexyl Acetate (B1210297)

This guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of 2-tert-Butylcyclohexyl acetate, a compound valued in the fragrance industry for its fruity, woody, and floral notes.[1] The content herein is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed mechanistic insights, experimental protocols, and quantitative data.

Fischer esterification is a classic acid-catalyzed reaction that synthesizes an ester from a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process.[3][4] To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, like the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][3][5]

The mechanism for the formation of this compound from 2-tert-butylcyclohexanol (B1585498) and acetic acid proceeds through a series of reversible steps involving nucleophilic acyl substitution.[6]

The key steps are:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (acetic acid) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5][6] This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]

-

Nucleophilic Attack: The alcohol (2-tert-butylcyclohexanol) acts as a nucleophile, attacking the activated carbonyl carbon.[5][6] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][6] This intramolecular proton transfer creates a better leaving group (water) from what was formerly the carboxylic acid's -OH group.[4]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[4][6] This step results in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst.[4][6]

References

- 1. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-tert-Butylcyclohexyl Acetate

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-tert-Butylcyclohexyl acetate (B1210297), a significant fragrance ingredient.[1][2] Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the synthesis, physical and chemical properties, spectroscopic characterization, and conformational analysis of these stereoisomers.

Introduction

2-tert-Butylcyclohexyl acetate, known commercially as Verdox or OTBCHA, is a colorless liquid with a characteristic fruity, floral, and woody aroma.[2][3] It exists as two diastereomers: cis-2-tert-Butylcyclohexyl acetate and trans-2-tert-Butylcyclohexyl acetate. The spatial arrangement of the bulky tert-butyl group and the acetate group on the cyclohexane (B81311) ring dictates the isomer's conformation and, consequently, its physical, chemical, and olfactory properties. The cis isomer is noted for a stronger, more desirable fragrance profile in the perfume industry.[1] This guide will delve into the distinct characteristics of each isomer, providing quantitative data and detailed experimental methodologies.

Physical and Chemical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below. These differences arise from the distinct conformational preferences of the two isomers.

| Property | cis-2-tert-Butylcyclohexyl Acetate | trans-2-tert-Butylcyclohexyl Acetate | Mixture (cis and trans) |

| CAS Number | 20298-69-5[4] | 20298-70-8[5] | 88-41-5[6] |

| Molecular Formula | C₁₂H₂₂O₂[4][5] | C₁₂H₂₂O₂[4][5] | C₁₂H₂₂O₂[6] |

| Molecular Weight | 198.30 g/mol [4][5] | 198.30 g/mol [4][5] | 198.30 g/mol [6] |

| Appearance | Pellets or Large Crystals; Liquid[4] | - | Colorless to Almost colorless clear liquid |

| Boiling Point | 222.2 °C (estimated)[7] | 222.0-223.0 °C (estimated)[8] | 221-237 °C[1][9][] |

| Melting Point | ~35 °C (for high-cis mixture)[1] | - | - |

| Density | - | - | 0.93-0.94 g/cm³[1][9][] |

| Refractive Index | - | - | 1.45[] |

| Solubility | Soluble in alcohol[7] | Soluble in alcohol[8] | Soluble in alcohol and oils; almost insoluble in water[11] |

Conformational Analysis

The stereochemistry of the this compound isomers is dominated by the conformational preference of the large tert-butyl group to occupy an equatorial position on the cyclohexane chair, which minimizes steric strain. This "locking" of the conformation influences the orientation of the acetate group.

Chair Conformations of Cis and Trans Isomers

Caption: Chair conformations of cis and trans isomers.

In the more stable conformation of the cis isomer, the tert-butyl group is equatorial and the acetate group is axial. For the trans isomer, both the tert-butyl and acetate groups can occupy equatorial positions, resulting in a more stable conformation.[12]

Experimental Protocols

The synthesis of each isomer is achieved through stereoselective methods, primarily involving the synthesis of the corresponding alcohol precursor followed by esterification.

Synthesis Workflow

Caption: General synthesis workflows for cis and trans isomers.

Synthesis of cis-2-tert-Butylcyclohexyl Acetate

The synthesis of the cis isomer prioritizes the formation of cis-2-tert-butylcyclohexanol.

Step 1: Synthesis of cis-2-tert-Butylcyclohexanol

This procedure is adapted from a patented method for producing a high cis-isomer ratio of the alcohol precursor.[3][13]

-

Materials: 2-tert-butylphenol, Raney Nickel/Iron catalyst, this compound, hydrogen gas.

-

Apparatus: High-pressure autoclave with stirrer.

-

Procedure:

-

In a pressure vessel, combine 2-tert-butylphenol, a catalytic amount of Raney Nickel/Iron catalyst, and a small portion of this compound (which helps maintain catalyst activity and selectivity).[3]

-

Pressurize the vessel with hydrogen gas to 10-20 bar.[3]

-

Heat the mixture to 90-130°C and stir for 5-20 hours.[3]

-

After the reaction, cool the vessel and release the pressure.

-

Remove the catalyst by filtration. The resulting product is crude cis-2-tert-butylcyclohexanol with a cis:trans ratio of up to 95:5.[3]

-

Step 2: Esterification to cis-2-tert-Butylcyclohexyl Acetate

-

Materials: cis-2-tert-butylcyclohexanol, acetic anhydride (B1165640), anhydrous sodium acetate.

-

Apparatus: Round-bottom flask with reflux condenser.

-

Procedure:

-

Combine the crude cis-2-tert-butylcyclohexanol with acetic anhydride and a catalytic amount of anhydrous sodium acetate in a round-bottom flask.

-

Heat the mixture to reflux for several hours.

-

After cooling, wash the reaction mixture with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by vacuum distillation to obtain pure cis-2-tert-butylcyclohexyl acetate.

-

Synthesis of trans-2-tert-Butylcyclohexyl Acetate

The synthesis of the trans isomer involves the diastereoselective reduction of a ketone precursor.[12]

Step 1: Synthesis of 2-tert-Butylcyclohexanone

-

Materials: 2-tert-butylphenol, an oxidizing agent (e.g., chromic acid or Swern oxidation reagents).

-

Procedure: Oxidize 2-tert-butylphenol to 2-tert-butylcyclohexanone using a suitable oxidizing agent under controlled conditions. Purify the resulting ketone by distillation or chromatography.

Step 2: Synthesis of trans-2-tert-Butylcyclohexanol

-

Materials: 2-tert-butylcyclohexanone, a reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride), solvent (e.g., methanol (B129727) or diethyl ether).

-

Procedure:

-

Dissolve 2-tert-butylcyclohexanone in a suitable solvent.

-

Slowly add the reducing agent at a controlled temperature (often 0°C). The steric bulk of the tert-butyl group directs the hydride attack to favor the formation of the trans alcohol.[12]

-

After the reaction is complete, quench the reaction carefully and extract the product.

-

Wash, dry, and purify the resulting trans-2-tert-butylcyclohexanol.

-

Step 3: Esterification to trans-2-tert-Butylcyclohexyl Acetate

-

The esterification procedure is analogous to that for the cis isomer, using trans-2-tert-butylcyclohexanol as the starting material.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the cis and trans isomers.

Analytical Characterization Workflow

Caption: Workflow for analytical characterization of isomers.

| Spectroscopic Data | cis-2-tert-Butylcyclohexyl Acetate | trans-2-tert-Butylcyclohexyl Acetate |

| ¹H NMR | The proton on the carbon bearing the acetate group (CHOAc) appears as a narrow multiplet due to small axial-axial and axial-equatorial coupling constants. | The CHOAc proton appears as a broad multiplet with large axial-axial coupling constants. |

| ¹³C NMR | Distinct chemical shifts for the cyclohexyl ring carbons due to the axial acetate group. | Different chemical shifts for the cyclohexyl ring carbons due to the equatorial acetate group. |

| IR Spectroscopy | The C-O stretch of the acetate group will have a characteristic frequency for an axial ester. | The C-O stretch of the acetate group will have a different characteristic frequency for an equatorial ester. |

| Mass Spectrometry (GC-MS) | Both isomers show a molecular ion peak corresponding to their molecular weight (198.30 g/mol ). Fragmentation patterns can be used for identification.[5][6] | Both isomers show a molecular ion peak corresponding to their molecular weight (198.30 g/mol ). Fragmentation patterns can be used for identification.[5][6] |

Note: Specific chemical shift and frequency values can vary depending on the solvent and instrument used.

Conclusion

The cis and trans isomers of this compound, while constitutionally identical, exhibit distinct physical, chemical, and sensory properties due to their different stereochemistry. The synthesis of each isomer requires careful stereocontrol to obtain the desired product. This guide has provided a detailed overview of their properties, synthesis, and characterization, offering valuable information for professionals in the fields of chemistry and fragrance science. The provided experimental frameworks can be adapted for the specific needs of a research or development setting.

References

- 1. sdlookchem.com [sdlookchem.com]

- 2. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 3. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 4. This compound, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, trans- | C12H22O2 | CID 88481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]

- 8. trans-green acetate, 20298-70-8 [thegoodscentscompany.com]

- 9. This compound | 88-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 2-t-부틸사이클로헥실아세테이트 | 88-41-5 [m.chemicalbook.com]

- 12. trans-2-tert-Butylcyclohexyl acetate | 20298-70-8 | Benchchem [benchchem.com]

- 13. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical analysis, providing a comprehensive overview of the spectroscopic properties of this compound.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient valued for its fruity and floral scent. The molecule exists as two geometric isomers, cis and trans, which possess distinct olfactory properties. A thorough understanding of their spectroscopic characteristics is essential for quality control, structural elucidation, and the development of new applications. This whitepaper presents a detailed compilation of NMR, IR, and MS data for this compound, complete with experimental methodologies and data visualization to facilitate a deeper understanding of its chemical structure and properties.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive public data for the ¹H and ¹³C NMR of both isomers is limited, the following tables represent typical chemical shifts. It is important to note that actual experimental values may vary depending on the solvent and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Protons | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| -C(CH ₃)₃ | ~0.85 (s) | ~0.85 (s) |

| Cyclohexyl -CH₂- | 1.00 - 1.80 (m) | 1.00 - 1.80 (m) |

| Cyclohexyl -CH- | ~1.90 (m) | ~1.90 (m) |

| -O-CO-CH ₃ | ~2.00 (s) | ~2.00 (s) |

| -CH -O- | ~4.50 (m) | ~4.70 (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| -O-CO-C H₃ | ~21.5 | ~21.5 |

| Cyclohexyl -C H₂- | 24.0 - 35.0 | 24.0 - 35.0 |

| -C (CH₃)₃ | ~27.5 | ~27.5 |

| -C (CH₃)₃ | ~32.0 | ~32.0 |

| Cyclohexyl -C H- | ~40.0 | ~40.0 |

| -C H-O- | ~75.0 | ~72.0 |

| -O-C O-CH₃ | ~170.5 | ~170.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption of the carbonyl group in the ester functionality.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectra of the isomers of this compound are dominated by fragmentation patterns resulting from the loss of the acetate group and rearrangements of the cyclohexyl ring.

Table 4: Key Mass Spectrometry Fragments for this compound (m/z and Relative Abundance)

| Isomer | Fragment (m/z) | Relative Abundance (%) |

| cis-2-tert-Butylcyclohexyl Acetate | 57 | 99.99 |

| 82 | 72.10 | |

| 67 | 43.70 | |

| 41 | 33.70 | |

| 81 | 19.90 | |

| trans-2-tert-Butylcyclohexyl Acetate | 57 | 99.99 |

| 82 | 77.10 | |

| 43 | 54.30 | |

| 67 | 47.50 | |

| 41 | 35.50 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid acetate esters. Specific parameters for the data presented in this guide may vary.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent is injected into the GC, where the isomers are separated. The eluting compounds are then ionized in the mass spectrometer, commonly by electron impact (EI), and the resulting fragments are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical progression from raw data to structural elucidation.

Caption: Logical relationships in the process of spectroscopic data interpretation for structural elucidation.

An In-depth Technical Guide to the Solubility of 2-tert-Butylcyclohexyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-Butylcyclohexyl acetate (B1210297), a key fragrance ingredient and versatile solvent. Understanding its solubility profile is crucial for formulation development, quality control, and various applications in the pharmaceutical, cosmetic, and chemical industries.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a liquid solute like 2-tert-Butylcyclohexyl acetate, it is often described in terms of miscibility or as a quantitative value in grams per liter (g/L). The principle of "like dissolves like" is a key predictor of solubility, where substances with similar polarities tend to be miscible. This compound, being an ester with a significant hydrocarbon component, is generally expected to be soluble in a wide range of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is essential for formulators to select appropriate solvent systems.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C[1] |

| Chloroform | CHCl₃ | 2333.82 |

| Tetrahydrofuran (THF) | C₄H₈O | 1547.43 |

| 1,4-Dioxane | C₄H₈O₂ | 1002.5 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 897.57 |

| Dimethylformamide (DMF) | C₃H₇NO | 682.33 |

| Acetone | C₃H₆O | 545.91 |

| Isopropanol | C₃H₈O | 530.98 |

| Methanol | CH₄O | 529.55 |

| n-Butyl acetate | C₆H₁₂O₂ | 519.15 |

| Acetonitrile | C₂H₃N | 496.9 |

| 2-Butanone (MEK) | C₄H₈O | 493.86 |

| Toluene | C₇H₈ | 482.22 |

| sec-Butanol | C₄H₁₀O | 458.01 |

| n-Propanol | C₃H₈O | 450.32 |

| Methyl acetate | C₃H₆O₂ | 447.15 |

| Ethyl acetate | C₄H₈O₂ | 447.98 |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 440.18 |

| Isobutanol | C₄H₁₀O | 434.86 |

| Ethanol | C₂H₅OH | 430.55 |

| Acetic acid | C₂H₄O₂ | 413.6 |

| n-Butanol | C₄H₁₀O | 410.03 |

| Cyclohexane | C₆H₁₂ | 315.36 |

| n-Octanol | C₈H₁₈O | 306.35 |

| n-Propyl acetate | C₅H₁₀O₂ | 291.92 |

| n-Pentanol | C₅H₁₂O | 253.52 |

| n-Hexane | C₆H₁₄ | 140.76 |

| Ethylene glycol | C₂H₆O₂ | 86.86 |

| Water | H₂O | 1.18 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following outlines a standard isothermal equilibrium method, which is a reliable technique for generating accurate solubility data for a liquid solute like this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a two-phase system with a distinct layer of the undissolved solute.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be established by preliminary experiments where samples are analyzed at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. To avoid contamination from the undissolved solute, it is crucial to take the sample from the supernatant layer.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean vial. This step removes any microscopic, undissolved droplets of the solute.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered sample. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the solute is obtained. The solubility can then be calculated as the mass of the remaining solute per mass or volume of the solvent.

-

Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered saturated solution with a known volume of the solvent and analyze it by GC-FID. The concentration of the solute in the saturated solution can be determined from the calibration curve.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Calculate the average solubility and the standard deviation.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid solute.

Signaling Pathways and Logical Relationships

In the context of the solubility of a small molecule like this compound, there are no biological signaling pathways directly involved in the dissolution process. The primary relationships are governed by the principles of physical chemistry, specifically the intermolecular forces between the solute and the solvent molecules. The logical relationship for predicting solubility is based on the "like dissolves like" principle, as illustrated in the following diagram.

Caption: Logical relationship for predicting solubility based on polarity.

This guide provides essential technical information for professionals working with this compound. The presented data and protocols can aid in the effective and efficient use of this compound in various formulations and research applications.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-tert-butylcyclohexyl acetate (B1210297), a widely used fragrance ingredient. The document delves into the compound's behavior under various stress conditions, including thermal, hydrolytic, and oxidative challenges. Detailed experimental protocols for assessing stability are provided, alongside a summary of available quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who may encounter this molecule in their work, particularly in formulation science and safety assessment.

Introduction

2-tert-Butylcyclohexyl acetate is a synthetic fragrance compound valued for its fresh, fruity, and floral aroma. It exists as a mixture of cis and trans isomers, each contributing unique olfactory notes. While primarily used in the cosmetics and household products industries, its presence in a wide array of consumer goods necessitates a thorough understanding of its chemical properties for safety and quality assessment. This guide focuses on the intrinsic chemical stability and reactivity of this compound, providing a technical foundation for its handling, formulation, and evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 88-41-5 (isomer mixture) | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 220-222 °C | [2] |

| Density | ~0.94 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in organic solvents. | [] |

Chemical Stability

This compound is generally considered to be a chemically stable compound under standard storage conditions.[4] However, its stability can be compromised by exposure to high temperatures, extreme pH, and oxidizing agents.

Thermal Stability

This protocol provides a general framework for assessing the thermal stability of a volatile organic compound like this compound.

Objective: To determine the onset of thermal decomposition and the weight loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Volatile sample pan (e.g., aluminum or platinum with a pinhole lid).

-

Inert gas supply (e.g., nitrogen or argon).

Procedure:

-

Calibrate the TGA balance and temperature sensor according to the instrument manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a volatile sample pan.[5]

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.[5]

-

Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 400 °C).[6][7]

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) will show the temperature at which weight loss begins, indicating the onset of decomposition or evaporation. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

The hydrolysis of esters under basic conditions (saponification) is typically a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. The steric hindrance around the carbonyl group and the nature of the leaving group are key factors influencing the reaction rate.

While specific kinetic data for the alkaline hydrolysis of this compound is not available, a study on the closely related cis- and trans-4-tert-butylcyclohexyl acetates provides valuable insights. The large tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific conformation, allowing for the study of the reactivity of axial versus equatorial ester groups. The results of this study are summarized in Table 2.

Table 2: Rate Constants for the Alkaline Hydrolysis of 4-tert-Butylcyclohexyl Acetates in 3:1 (v/v) Water-Dioxane

| Isomer | Ester Group Conformation | k (L mol⁻¹ s⁻¹) at 25°C | k (L mol⁻¹ s⁻¹) at 35°C | k (L mol⁻¹ s⁻¹) at 45°C |

| cis-4-tert-Butylcyclohexyl acetate | Axial | 0.00345 | 0.00768 | 0.0163 |

| trans-4-tert-Butylcyclohexyl acetate | Equatorial | 0.0184 | 0.0385 | 0.0768 |

Data adapted from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. The kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols. Journal of the Chemical Society (Resumed), 3634-3642.

The data clearly show that the equatorial ester is hydrolyzed significantly faster than the axial ester, which is attributed to the greater steric hindrance to the approach of the hydroxide ion to the axial carbonyl group. It is expected that this compound would exhibit similar stereochemical effects on its hydrolysis rates.

This protocol is based on the methodology described by Chapman et al. for determining the rate of alkaline hydrolysis of cyclohexyl acetates.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.

Materials:

-

This compound

-

Dioxane (purified)

-

Standardized sodium hydroxide solution (carbonate-free)

-

Standardized potassium hydrogen phthalate (B1215562) solution

-

Thymol blue-cresol red mixed indicator

-

Thermostatically controlled water bath

-

Reaction vessels with the ability to maintain an inert atmosphere

-

Pipettes, burettes, and other standard laboratory glassware

Procedure:

-

Prepare a solution of this compound in dioxane.

-

Prepare a solution of sodium hydroxide in a 3:1 (v/v) water-dioxane mixture.

-

Place the sodium hydroxide solution in a reaction vessel and equilibrate to the desired temperature (e.g., 25 °C) in the water bath under a nitrogen atmosphere.

-

Initiate the reaction by adding a known amount of the ester solution to the sodium hydroxide solution.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known excess of the standard potassium hydrogen phthalate solution.

-

Back-titrate the excess potassium hydrogen phthalate with the standardized sodium hydroxide solution using the mixed indicator to determine the concentration of unreacted hydroxide ions at each time point.

-

The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction: kt = 1/([Ester]₀ - [OH⁻]₀) * ln(([OH⁻]₀ * [Ester]t) / ([Ester]₀ * [OH⁻]t)) where [Ester]₀ and [OH⁻]₀ are the initial concentrations and [Ester]t and [OH⁻]t are the concentrations at time t.

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Reactivity

Oxidation

This compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and decomposition of the ester. However, specific studies detailing the oxidation products and reaction kinetics with common oxidizing agents like potassium permanganate (B83412) or dichromate have not been found in the literature. It is anticipated that under harsh oxidative conditions, the cyclohexane ring could be cleaved.

This protocol provides a general method for qualitatively assessing the reactivity of this compound with a strong oxidizing agent.

Objective: To observe the reactivity of this compound with potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate solution (e.g., 0.01 M in water or a suitable co-solvent)

-

Test tubes

-

Co-solvent if needed (e.g., acetone (B3395972) or tert-butanol)

Procedure:

-

Place a small amount (e.g., 1 mL) of this compound in a test tube. If it is not miscible with the permanganate solution, add a co-solvent.

-

Add the potassium permanganate solution dropwise to the test tube containing the ester.

-

Observe any changes in color. A change from the purple color of the permanganate to brown (formation of MnO₂) or colorless (formation of Mn²⁺) indicates that an oxidation reaction has occurred.[8]

-

Note any other observations, such as gas evolution or a change in temperature.

Signaling Pathways and Biological Activity

As a fragrance ingredient, this compound has undergone safety assessments to ensure its suitability for use in consumer products.[9] These assessments primarily focus on toxicological endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[9] The Research Institute for Fragrance Materials (RIFM) has concluded that this material is safe for its intended use.[9]

There is currently no evidence in the scientific literature to suggest that this compound interacts with specific biological signaling pathways in a manner relevant to drug development. Its biological effects are primarily related to its potential for skin sensitization in susceptible individuals. The lack of data on specific molecular targets or signaling pathway modulation is consistent with its use as a fragrance ingredient rather than a pharmacologically active substance. Further research would be required to investigate any potential interactions with cellular signaling cascades.

Summary and Conclusions

This compound is a chemically stable molecule under normal conditions of use and storage. Its primary routes of degradation are through thermal decomposition at elevated temperatures and hydrolysis under acidic or, more readily, basic conditions. The stereochemistry of the ester group (axial vs. equatorial) significantly influences the rate of alkaline hydrolysis, a factor that should be considered in formulations. The compound is reactive towards strong oxidizing agents. There is no current evidence to suggest that this compound modulates specific biological signaling pathways. This technical guide provides a foundational understanding of the stability and reactivity of this compound, which should aid researchers and professionals in its safe handling and application.

References

- 1. This compound | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 5. tainstruments.com [tainstruments.com]

- 6. aqmd.gov [aqmd.gov]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 88-41-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial production of 2-tert-Butylcyclohexyl acetate

An In-depth Technical Guide to the Commercial Production of 2-tert-Butylcyclohexyl Acetate (B1210297)

Introduction

2-tert-Butylcyclohexyl acetate, commercially known as Verdox or OTBCHA, is a key synthetic fragrance ingredient valued for its fresh, fruity, and woody aroma.[1] It is extensively used in a variety of consumer products, including fine fragrances, personal care items like shampoos and lotions, and household cleaners.[1][2] The compound exists as a mixture of cis and trans isomers, with the cis isomer generally considered to possess a more desirable fragrance profile.[3] This technical guide provides a comprehensive overview of the commercial production of this compound, detailing the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Synthesis Pathway

The industrial synthesis of this compound is typically a multi-step process that begins with readily available industrial chemicals. The primary route involves the alkylation of phenol (B47542), followed by hydrogenation and subsequent esterification.

Logical Workflow of Production

The overall manufacturing process can be visualized as a sequence of core transformations, each with its own set of reactants, catalysts, and conditions.

Caption: Overall workflow for the commercial production of this compound.

Experimental Protocols and Data

Detailed methodologies for each key step are outlined below, with quantitative data summarized for clarity.

Step 1: Synthesis of o-tert-Butylphenol

This initial step involves the Friedel-Crafts alkylation of phenol with isobutene.

Experimental Protocol:

-

Charge a glass-lined reactor with phenol (110-120g), concentrated sulfuric acid (H₂SO₄, 2-3g), and anhydrous aluminum chloride (AlCl₃, 6-10g).[4]

-

Heat the mixture to 50°C under vigorous stirring.[4]

-

Introduce isobutene gas into the reactor. Continue the feed until the reaction mixture has gained 60-70g in weight.[4]

-

Stop the isobutene feed and increase the temperature to 80°C, maintaining stirring for an additional 2 hours.[4]

-

After cooling, wash the reactant mixture twice with hot water (230ml each time).[4]

-

Remove residual water via vacuum distillation.[4]

-

The crude product is then purified by recrystallization from petroleum ether to yield o-tert-butylphenol.[4]

| Parameter | Value | Reference |

| Reactants | Phenol, Isobutene | [4] |

| Catalysts | Anhydrous AlCl₃, H₂SO₄ | [4] |

| Temperature | 50°C (reaction), 80°C (stirring) | [4] |

| Yield | 125-135g of o-tert-butylphenol | [4] |

Step 2: Hydrogenation of o-tert-Butylphenol

The synthesized o-tert-butylphenol is catalytically hydrogenated to produce 2-tert-butylcyclohexanol. The choice of catalyst is critical for achieving a high yield of the desired cis-isomer.[5][6]

Experimental Protocol:

-

Prepare an active Raney Nickel catalyst by slowly adding 30% NaOH solution to a mixture of Ni-Al-Gr alloy powder (70-80g) and distilled water (150-160ml) at 50°C.[4] Wash the resulting catalyst until the pH is approximately 8.[4]

-

In a high-pressure autoclave, combine o-tert-butylphenol (95-105g) dissolved in ethanol (B145695) (110ml) with the active Raney Nickel catalyst (15-25g).[4]

-

Pressurize the autoclave with hydrogen gas to 55-60 kg/cm ².[4]

-

Heat the mixture to 145-150°C and maintain the reaction for 3.5 hours.[4]

-

Cool the reactor to room temperature, filter to remove the catalyst, and recover the ethanol.[4]

-

The crude product is purified by vacuum distillation to yield 2-tert-butylcyclohexanol (verdol).[4]

| Parameter | Value | Reference |

| Reactant | o-tert-Butylphenol | [4] |

| Catalyst | Raney Nickel | [4] |

| Solvent | Ethanol | [4] |

| Temperature | 145-150°C | [4] |

| Pressure | 55-60 kg/cm ² | [4] |

| Reaction Time | 3.5 hours | [4] |

| Yield | 95-105g of 2-tert-butylcyclohexanol | [4] |

| Cis:Trans Ratio | Up to 95:5 with Ni/Fe catalyst | [5][6] |

Note: The use of a Nickel/Iron catalyst mixture in the presence of this compound has been shown to significantly improve the cis:trans isomer ratio and extend catalyst life.[5][6]

Step 3: Esterification of 2-tert-Butylcyclohexanol

The final synthesis step is the esterification of 2-tert-butylcyclohexanol with an acetylating agent, most commonly acetic anhydride.

Experimental Protocol:

-

In a flask equipped for reflux, combine 2-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), and acetic anhydride (205-215g).[4][7]

-

Heat the mixture under an electric mantle to reflux at 145-150°C for 5 hours.[7]

-

After the reaction is complete, cool the mixture.[4]

-

Perform a series of washes: first with water, then with a 2% NaOH solution to neutralize excess acid, and finally with a saturated brine solution.[4][7]

-

The final product is isolated and purified by vacuum fractionation.[4][7]

| Parameter | Value | Reference |

| Reactants | 2-tert-Butylcyclohexanol, Acetic Anhydride | [4][7] |

| Catalyst | Anhydrous Sodium Acetate | [4][7] |

| Temperature | 145-150°C | [7] |

| Reaction Time | 5 hours | [7] |

| Yield | 370-380g of this compound | [4] |

Esterification Reaction Mechanism

The reaction between an alcohol and an acid anhydride is a classic example of nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Caption: Mechanism of esterification between an alcohol and acetic anhydride.

Purification and Quality Control

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, byproducts such as acetic acid, and residual catalyst.[3]

-

Neutralization: The reaction mixture is first washed with a dilute base (e.g., sodium hydroxide (B78521) solution) to neutralize acidic components.[4][7]

-

Rectification/Vacuum Fractionation: The primary method for purification is fractional distillation under reduced pressure (rectification).[3][4] This process separates the final product based on boiling point differences. A rectification temperature of 140°C or lower in the presence of an alkali is recommended to achieve high purity and a high cis-isomer content.[3]

Conclusion

The commercial production of this compound is a well-established multi-step chemical process. Success in manufacturing hinges on the careful control of reaction conditions, particularly during the catalytic hydrogenation step, to maximize the yield of the desired cis-isomer. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals engaged in the synthesis and development of this important fragrance chemical. Future advancements may focus on developing more selective and reusable catalysts to improve process efficiency and sustainability.[8][9]

References

- 1. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 2. This compound | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 6. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 7. This compound|CAS 88-41-5 [benchchem.com]

- 8. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 9. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

An In-depth Technical Guide to the Synthesis of 2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 2-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient and versatile chemical intermediate.[1][][3] The document details the primary synthetic pathways, starting materials, and experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate understanding.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance compound prized for its fresh, fruity, and woody notes.[1] Its synthesis is a multi-step process that can be approached from several key starting materials. This guide will focus on the most common and industrially relevant synthetic strategies, providing detailed experimental procedures and quantitative data to aid researchers in the laboratory and in process development.

Primary Synthetic Pathways

The two primary pathways for the synthesis of this compound both converge on the key intermediate, 2-tert-butylcyclohexanol (B1585498), which is subsequently esterified. The divergence lies in the initial starting material.

Pathway 1: From Phenol (B47542) and Isobutene

This pathway begins with the Friedel-Crafts alkylation of phenol with isobutene to produce 2-tert-butylphenol (B146161). This intermediate is then hydrogenated to yield 2-tert-butylcyclohexanol, which is finally acetylated to the target molecule.[4]

Pathway 2: From 2-tert-Butylphenol

This route starts with commercially available 2-tert-butylphenol, which is then subjected to hydrogenation and subsequent esterification. This pathway is more direct if 2-tert-butylphenol is readily available.[5]

Alternative Pathway: From 2-tert-Butylcyclohexanone (B158629)

An alternative approach involves the use of 2-tert-butylcyclohexanone as a key intermediate. This ketone can be synthesized via the oxidation of 2-tert-butylcyclohexanol and subsequently reduced back to the alcohol for esterification.[6][7] This route can be advantageous for controlling stereochemistry.

Experimental Protocols and Data

Pathway 1: From Phenol and Isobutene

This three-step synthesis is a common industrial method for producing this compound.[4]

Reaction: Phenol + Isobutene → 2-tert-Butylphenol

Protocol: In a three-necked flask equipped with a thermometer, electric mixer, gas duct, and drying tube, add 110-120g of phenol, 2-3g of concentrated H₂SO₄, and 6-10g of anhydrous AlCl₃.[4] Heat the mixture to 50°C under vigorous stirring and introduce isobutene gas.[4] Continue feeding isobutene until the reaction mixture gains 60-70g in weight.[4] Stop the isobutene feed and increase the temperature to 80°C, stirring for an additional 2 hours.[4] After cooling, wash the reactant with two 230mL portions of hot water.[4] Remove residual water via vacuum, and then purify the crude product by vacuum distillation followed by recrystallization from sherwood oil to obtain 125-135g of o-tert-butylphenol.[4]

Quantitative Data for Friedel-Crafts Alkylation

| Parameter | Value | Reference |

| Phenol | 110-120 g | [4] |

| Isobutene | 60-70 g | [4] |

| Catalyst | Anhydrous AlCl₃ (6-10 g) and H₂SO₄ (2-3 g) | [4] |

| Temperature | 50°C then 80°C | [4] |

| Reaction Time | Not specified for isobutene addition, then 2 hours | [4] |

| Yield | 125-135 g of o-tert-butylphenol | [4] |

Reaction: 2-tert-Butylphenol + H₂ → 2-tert-Butylcyclohexanol

Protocol 1: Dissolve 100g of the o-tert-butylphenol obtained in the previous step in 110mL of dehydrated alcohol.[4] Place this solution in a 500mL autoclave with 20g of active Raney Ni catalyst.[4] Carry out the hydrogenation at 145-150°C under a pressure of 55-60 kg/cm ² for 3.5 hours.[4] After cooling to room temperature, filter the reaction mixture to remove the catalyst, reclaim the ethanol, and purify the product by vacuum distillation to obtain 101.5g of 2-tert-butylcyclohexanol.[4]

Protocol 2 (for cis-isomer): In a stirred autoclave with a gassing stirrer, 520 g of 2-tert-butylphenol, 80 g of this compound, and 17 g of Raney nickel-iron (44% water content, 45% nickel content, 8% iron content, 3% aluminum content) are combined.[5] The mixture is hydrogenated at 130°C for 10 hours and then at 100°C for 3 hours under a hydrogen pressure of 20 bar.[5] After filtration, 605 g of a crude mixture is obtained, with a cis-to-trans ratio of 95:5 for the 2-tert-butylcyclohexanol.[5]

Quantitative Data for Hydrogenation of 2-tert-Butylphenol

| Parameter | Protocol 1 | Protocol 2 (cis-selective) | Reference |

| 2-tert-Butylphenol | 100 g | 520 g | [4],[5] |

| Catalyst | Raney Ni (20 g) | Raney Ni-Fe (17 g) | [4],[5] |

| Solvent | Dehydrated alcohol (110 mL) | This compound (80 g) | [4],[5] |

| Temperature | 145-150°C | 130°C then 100°C | [4],[5] |

| Pressure | 55-60 kg/cm ² | 20 bar | [4],[5] |

| Reaction Time | 3.5 hours | 13 hours | [4],[5] |

| Yield | 101.5 g | 605 g (crude mixture) | [4],[5] |

| Stereoselectivity | Not specified | 95:5 (cis:trans) | [5] |

Reaction: 2-tert-Butylcyclohexanol + Acetic Anhydride → this compound

Protocol: In a flask, combine 295-305g of 2-tert-butylcyclohexanol, 15-25g of anhydrous sodium acetate, and 205-215g of acetic anhydride.[4] Heat the mixture under reflux at 145-150°C for 5 hours using an electric mantle.[4] After cooling, wash the reactant successively with water, 2% NaOH solution, and saturated salt water.[4] Purify the product by vacuum fractionation to obtain 370-380g of this compound.[4]

Quantitative Data for Esterification of 2-tert-Butylcyclohexanol

| Parameter | Value | Reference |

| 2-tert-Butylcyclohexanol | 295-305 g | [4] |

| Acetylating Agent | Acetic Anhydride (205-215 g) | [4] |

| Catalyst | Anhydrous Sodium Acetate (15-25 g) | [4] |

| Temperature | 145-150°C | [4] |

| Reaction Time | 5 hours | [4] |

| Yield | 370-380 g | [4] |

Pathway 2: From 2-tert-Butylphenol

This pathway is a more direct route when 2-tert-butylphenol is used as the starting material. The hydrogenation and esterification steps are similar to those described in Pathway 1. A detailed protocol for the cis-selective hydrogenation is provided in Pathway 1, Step 2, Protocol 2.[5]

Alternative Pathway: From 2-tert-Butylcyclohexanone

This route offers an alternative entry point to the key intermediate, 2-tert-butylcyclohexanol.

Reaction: 2-tert-Butylcyclohexanol + Oxidizing Agent → 2-tert-Butylcyclohexanone

Protocol (Adapted from a similar synthesis): A common method for this transformation is the Jones oxidation.[6][7] While a specific protocol for 2-tert-butylcyclohexanol is not detailed in the search results, a general procedure involves dissolving the alcohol in acetone (B3395972) and adding Jones reagent (a solution of chromium trioxide in sulfuric acid) at a low temperature (e.g., 5°C).[6] The reaction progress is monitored, and upon completion, the excess oxidant is quenched, and the product is isolated by extraction and purified by distillation.[7]

Reaction: 2-tert-Butylcyclohexanone + Reducing Agent → 2-tert-Butylcyclohexanol

Protocol (Adapted from a similar synthesis): The reduction of a substituted cyclohexanone (B45756) can be achieved using sodium borohydride (B1222165) in an alcoholic solvent.[8] In a typical procedure, the ketone is dissolved in methanol, and sodium borohydride is added portion-wise.[8] The reaction is stirred at room temperature, and after completion, the excess reducing agent is quenched with acid.[8] The product is then extracted and purified. The stereoselectivity of the reduction can be influenced by the choice of reducing agent.[8]

Quantitative Data for Reduction of a Substituted Cyclohexanone

| Parameter | Value | Reference |

| Ketone | 1.0 g of 2,4-di-tert-butylcyclohexanone | [8] |

| Reducing Agent | Sodium Borohydride (0.2 g) | [8] |

| Solvent | Methanol (20 mL) | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 30 minutes | [8] |

| Quenching Agent | 3 M HCl (10 mL) | [8] |

| Yield | Not specified | [8] |

Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic workflow for Pathway 1.

Caption: Synthetic workflow for Pathway 2.

Caption: Alternative synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways, with the choice of route often depending on the availability and cost of the starting materials. The most common industrial methods involve the hydrogenation of 2-tert-butylphenol, which can be sourced directly or synthesized from phenol and isobutene. The stereochemical outcome of the hydrogenation step is a critical factor, with specific catalysts and conditions favoring the formation of the desired cis-isomer. The final esterification is typically a high-yielding reaction. The alternative pathway through 2-tert-butylcyclohexanone provides an additional level of synthetic flexibility. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important fragrance compound.

References

- 1. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 3. This compound | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Olfactory Properties of 2-tert-Butylcyclohexyl Acetate Isomers

Abstract

2-tert-Butylcyclohexyl acetate (B1210297) (OTBCHA) is a widely utilized synthetic fragrance ingredient prized for its fresh and fruity aroma. Its olfactory character, however, is not monolithic; it is profoundly influenced by the stereochemistry of its constituent isomers. This technical guide provides a detailed examination of the distinct olfactory properties of the cis and trans isomers of 2-tert-butylcyclohexyl acetate. It outlines the structure-odor relationships, presents quantitative and qualitative olfactory data, details the experimental protocols used for their evaluation, and illustrates key concepts through logical diagrams. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry engaged in research and development.

Introduction: The Significance of Stereoisomerism in Olfaction

This compound, known by trade names such as Verdox™, Agrumex™, and Ortholate, is a cornerstone of modern perfumery, lending a characteristic fruity, apple-like, and woody scent to a vast array of consumer products.[1][2][3] The molecule exists as two primary geometric isomers: cis-2-tert-butylcyclohexyl acetate and trans-2-tert-butylcyclohexyl acetate. The spatial arrangement of the bulky tert-butyl group and the acetate functional group relative to the cyclohexane (B81311) ring is the critical differentiator between these isomers. This subtle structural variation leads to significant differences in their interaction with olfactory receptors, resulting in distinct and separable odor profiles.[4] The cis-isomer is predominantly responsible for the powerful, fruity notes that are highly valued in fragrance applications, while the trans-isomer imparts different, often described as less sought-after, characteristics.[4][5] Consequently, commercial production often focuses on synthesizing mixtures with a high percentage of the cis-isomer, sometimes exceeding 90%, to achieve the desired potent fruity character.[3][5]

Olfactory Profile and Data Presentation

The olfactory characteristics of the this compound isomers are a classic example of structure-odor relationships, where stereochemistry dictates sensory perception. The cis-isomer is consistently described as having a more intense and desirable aroma.

Table 1: Comparative Olfactory Data of this compound Isomers

| Property | cis-2-tert-Butylcyclohexyl Acetate | trans-2-tert-Butylcyclohexyl Acetate | Commercial Mixture (High cis) |